molecular formula C6H12ClNO4S B2920700 Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride CAS No. 2137458-07-0

Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride

Cat. No.: B2920700
CAS No.: 2137458-07-0
M. Wt: 229.68
InChI Key: DSTXORXRAVFIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl. It is a derivative of thiomorpholine, featuring a carboxylate group and a dioxo group on the thiomorpholine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiomorpholine or its derivatives.

  • Oxidation: The thiomorpholine ring is oxidized to introduce the dioxo group, resulting in 1,1-dioxo-thiomorpholine.

  • Carboxylation: The oxidized thiomorpholine is then carboxylated to introduce the carboxylate group, forming methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate.

  • Hydrochloride Formation: Finally, the carboxylate is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for efficiency and yield. The process may include the use of catalysts and controlled reaction conditions to ensure high purity and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to convert the dioxo group to other functional groups.

  • Substitution: Substitution reactions can replace the hydrogen atoms in the thiomorpholine ring with other groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and activation. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Methyl 3-thiomorpholinecarboxylate 1,1-dioxide: Similar structure but lacks the carboxylate group.

  • Methyl 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride: Similar structure but with an amino group instead of a carboxylate group.

  • Methyl 1,1-dioxo-1lambda6,3-thiazinane-4-carboxylate hydrochloride: Similar structure but with a different ring system.

Properties

IUPAC Name

methyl 1,1-dioxo-1,4-thiazinane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-6(8)5-4-12(9,10)3-2-7-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTXORXRAVFIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CS(=O)(=O)CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.